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Compound of Interest

Compound Name: 1,1-Diphenylethylene

Cat. No.: B042955 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 1,1-Diphenylethylene, a

key intermediate in various chemical syntheses. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties,

offering valuable information for researchers, scientists, and professionals in drug development

and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 1,1-Diphenylethylene, both ¹H and ¹³C NMR spectra provide characteristic

signals that confirm its unique structure, featuring two phenyl rings and a vinyl group.

¹H NMR Spectral Data
The ¹H NMR spectrum of 1,1-Diphenylethylene is characterized by signals in the aromatic and

olefinic regions. The protons of the two phenyl groups are chemically equivalent, as are the two

vinylic protons, leading to a relatively simple spectrum.

Table 1: ¹H NMR Data for 1,1-Diphenylethylene
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20 - 7.40 Multiplet 10H
Aromatic protons

(C₆H₅)

~5.40 Singlet 2H Vinylic protons (=CH₂)

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic

field strength of the NMR instrument.[1][2]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

spectrum of 1,1-Diphenylethylene shows distinct signals for the vinylic carbons and the

carbons of the phenyl rings.

Table 2: ¹³C NMR Data for 1,1-Diphenylethylene

Chemical Shift (δ) ppm Assignment

~150.5 Quaternary vinylic carbon [C=(C₆H₅)₂]

~141.5 Quaternary aromatic carbons (ipso-C)

~128.5 Aromatic CH (ortho- and meta-C)

~127.8 Aromatic CH (para-C)

~114.5 Vinylic carbon (=CH₂)

Note: These are approximate chemical shift values. The specific values can be influenced by

the experimental conditions.[2][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1,1-Diphenylethylene displays characteristic absorption bands corresponding to

C-H bonds in the aromatic rings and the vinyl group, as well as C=C stretching vibrations.
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Table 3: Key IR Absorption Bands for 1,1-Diphenylethylene

Wavenumber (cm⁻¹) Intensity Assignment

~3080 - 3020 Medium
Aromatic and Vinylic C-H

stretch

~1610 Medium C=C stretch (aromatic)

~1595 Medium C=C stretch (vinylic)

~900 Strong =C-H bend (out-of-plane)

~760 and ~690 Strong
C-H bend (out-of-plane,

monosubstituted benzene)

Note: The peak positions and intensities can be affected by the sampling method (e.g., liquid

film, KBr pellet, or solution).[2][4]

UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The spectrum of 1,1-Diphenylethylene is characterized by strong absorption in the ultraviolet

region, arising from π-π* transitions within the conjugated system of the phenyl rings and the

double bond.

Table 4: UV-Vis Absorption Data for 1,1-Diphenylethylene

λ_max (nm) Solvent

~253 Not specified

Note: The position and intensity of the absorption maximum can be influenced by the solvent.

[5]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,1-Diphenylethylene in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6] Tetramethylsilane (TMS) is

typically used as an internal standard for chemical shift referencing.[7]

¹H NMR Acquisition: A standard single-pulse experiment is typically used.[8] Key parameters

include a spectral width of approximately -1 to 12 ppm, an acquisition time of 2-4 seconds, a

relaxation delay of 1-5 seconds, and 8-16 scans.[8]

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify

the spectrum.[8] Typical parameters include a spectral width of 0 to 220 ppm, an acquisition

time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly higher number of

scans (128-1024) due to the low natural abundance of the ¹³C isotope.[8]

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier

transformation. The resulting spectrum is then phase and baseline corrected. The chemical

shift scale is calibrated using the solvent residual peak or the internal standard.[8]

IR Spectroscopy
Sample Preparation: For a liquid sample like 1,1-Diphenylethylene, the spectrum can be

obtained as a thin film between two salt plates (e.g., NaCl or KBr).[1] Alternatively, a solid

sample can be prepared as a KBr pellet by grinding a small amount of the sample with

spectroscopic grade KBr and pressing it into a transparent disk.[9] A solution can also be

prepared using a suitable solvent (e.g., CCl₄ or CS₂) and analyzed in an appropriate cell.[10]

Data Acquisition: A background spectrum of the empty spectrometer (or the solvent) is

recorded first. Then, the sample is placed in the beam path, and the sample spectrum is

recorded. The instrument measures the transmittance or absorbance of infrared radiation as

a function of wavenumber.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of 1,1-Diphenylethylene in a UV-transparent

solvent (e.g., ethanol, hexane, or methanol). The concentration should be adjusted to yield
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an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance

(λ_max).[11]

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure

solvent to serve as a reference and another with the sample solution.[12] The instrument

scans a range of wavelengths (typically 200-400 nm for this compound) and records the

absorbance of the sample relative to the reference.[12]

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

relationship between the structure of 1,1-Diphenylethylene and its spectroscopic features.
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A general workflow for spectroscopic analysis.

NMR
IR

UV-Vis

{1,1-Diphenylethylene | C₁₄H₁₂}

¹H NMR

Aromatic H: ~7.3 ppm

Vinylic H: ~5.4 ppm

¹³C NMR

Vinylic C: ~150.5, ~114.5 ppm

Aromatic C: ~141.5, ~128.5, ~127.8 ppm

IR Spectroscopy

C-H stretch (Aromatic/Vinylic): ~3050 cm⁻¹

C=C stretch: ~1600 cm⁻¹

C-H bend: ~900, 760, 690 cm⁻¹

UV-Vis Spectroscopy

λ_max: ~253 nm

π-π* transition
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Structural features and corresponding spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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